Perfluorohexanamide

Description

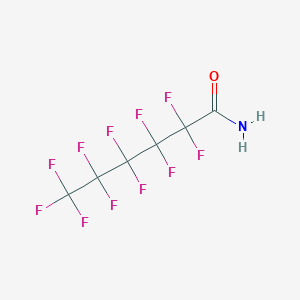

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F11NO/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17/h(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJMLNAMXAIUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561751 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-54-6 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis Pathways and Mechanisms of Perfluorohexanamide

Introduction

Perfluorohexanamide (PFHxA), a six-carbon perfluorinated amide, is a compound of significant interest within the fields of materials science and drug discovery due to the unique physicochemical properties imparted by its dense fluorination. The high electronegativity and stability of the carbon-fluorine bond contribute to enhanced thermal stability, chemical inertness, and unique lipophilicity, making perfluoroalkylamides valuable moieties in the design of advanced polymers, surfactants, and metabolically stable pharmaceutical agents. This guide provides a comprehensive overview of the primary synthesis pathways to perfluorohexanamide, delving into the underlying reaction mechanisms, experimental considerations, and safety protocols.

Part 1: The Dominant Industrial Pathway: A Two-Step Approach

The most established and industrially relevant method for the synthesis of perfluorohexanamide is a two-step process. This pathway begins with the electrochemical fluorination (ECF) of a suitable hexanoic acid precursor to form perfluorohexanoyl fluoride, which is subsequently converted to the target amide through a reaction with ammonia.

Step 1: Electrochemical Fluorination (ECF) via the Simons Process

The Simons Electrochemical Fluorination (ECF) process is a cornerstone of organofluorine chemistry and the primary method for producing perfluorinated carboxylic acid fluorides.[1] This technique involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (aHF).[1]

Mechanism of the Simons Process:

The precise mechanism of the Simons process is still a subject of some debate, but it is generally understood to proceed through a radical or high-valent metal fluoride-mediated pathway on the surface of a nickel anode.[2][3] The overall transformation replaces all carbon-hydrogen bonds with carbon-fluorine bonds.

A plausible mechanism involves the following key steps:

-

Formation of a High-Valent Nickel Fluoride Layer: An initial induction period is often observed where a passivating layer of nickel fluoride (NiF₂) is formed on the anode. This layer is then further oxidized to a higher-valent state (e.g., NiF₃ or NiF₄), which is believed to be the active fluorinating agent.[2]

-

Adsorption of the Organic Substrate: The hexanoic acid derivative (e.g., hexanoyl chloride or fluoride) adsorbs onto the surface of the anode.

-

Radical C-H Abstraction and Fluorination: The high-valent nickel fluoride facilitates the abstraction of a hydrogen atom from a C-H bond, generating a carbon-centered radical. This radical is then rapidly quenched by a fluorine atom from the nickel fluoride lattice or a fluoride radical generated at the anode surface.[2] This process is repeated until all C-H bonds are replaced by C-F bonds.

For carboxylic acid derivatives, the process yields the corresponding perfluorinated acyl fluoride.[1]

Experimental Workflow: Simons Electrochemical Fluorination

Caption: Workflow for the synthesis of perfluorohexanoyl fluoride via the Simons ECF process.

Experimental Protocol: Synthesis of Perfluorohexanoyl Fluoride

-

Materials: Hexanoyl chloride, anhydrous hydrogen fluoride (aHF).

-

Apparatus: A Simons electrochemical fluorination cell equipped with a nickel anode and a steel or nickel cathode, a power supply, a cooling system, and a gas outlet to handle the evolved hydrogen and hydrogen chloride.

-

Procedure:

-

The ECF cell is charged with anhydrous hydrogen fluoride.

-

Hexanoyl chloride is dissolved in the aHF to create the electrolyte solution.

-

A constant cell potential of approximately 5-6 V is applied.[1] The temperature of the cell is maintained at a low temperature (e.g., 0-10 °C) to minimize side reactions and manage the exothermic nature of the process.

-

Electrolysis is continued until the current drops to a steady low value, indicating the consumption of the starting material.

-

The volatile products, including perfluorohexanoyl fluoride and any byproducts, are collected from the gas stream leaving the cell.

-

The collected product mixture is then purified by fractional distillation to isolate the perfluorohexanoyl fluoride.

-

Table 1: Typical Reaction Parameters for Simons ECF of Acyl Chlorides

| Parameter | Value/Range | Rationale & Insights |

| Starting Material | Hexanoyl Chloride | The acid chloride is a common precursor due to its reactivity and solubility in aHF. |

| Anode Material | Nickel | Nickel is the standard anode material due to its ability to form a stable, conductive fluoride layer that facilitates the fluorination process.[1] |

| Cell Voltage | 5 - 6 V | This voltage is sufficient to drive the electrochemical process without causing excessive decomposition of the solvent or product.[1] |

| Current Density | 1 - 5 A/dm² | A controlled current density ensures a steady rate of fluorination and helps to manage heat generation. |

| Temperature | 0 - 10 °C | Lower temperatures help to minimize side reactions such as fragmentation of the carbon chain and improve the yield of the desired product. |

| Yield | Variable (often moderate) | Yields can be affected by factors such as substrate solubility, current density, and the purity of the aHF.[1] Byproducts like perfluorinated cyclic ethers can also form. |

Step 2: Amidation of Perfluorohexanoyl Fluoride

The second step in the synthesis of perfluorohexanamide is the reaction of the perfluorohexanoyl fluoride intermediate with ammonia. This is a classic example of nucleophilic acyl substitution.

Mechanism of Nucleophilic Acyl Substitution:

The reaction proceeds via a tetrahedral intermediate. The highly electron-withdrawing perfluoroalkyl group makes the carbonyl carbon exceptionally electrophilic.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of perfluorohexanoyl fluoride. This breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl pi bond, and in the process, the fluoride ion, a good leaving group, is expelled.

-

Deprotonation: A second molecule of ammonia acts as a base to deprotonate the positively charged nitrogen atom, yielding the neutral perfluorohexanamide and an ammonium ion.

Reaction Mechanism: Amidation of Perfluorohexanoyl Fluoride

Caption: Mechanism of nucleophilic acyl substitution for the synthesis of perfluorohexanamide.

Experimental Protocol: Synthesis of Perfluorohexanamide

-

Materials: Perfluorohexanoyl fluoride, anhydrous ammonia, a suitable inert solvent (e.g., diethyl ether or dichloromethane).

-

Apparatus: A three-necked round-bottom flask equipped with a gas inlet, a stirrer, and a condenser cooled with a dry ice/acetone bath.

-

Procedure:

-

Perfluorohexanoyl fluoride is dissolved in an inert solvent in the reaction flask and cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Anhydrous ammonia gas is slowly bubbled through the solution with vigorous stirring. Alternatively, a solution of ammonia in the same solvent can be added dropwise.

-

The reaction is typically rapid and exothermic. The temperature should be carefully controlled.

-

After the addition of ammonia is complete, the reaction mixture is allowed to warm to room temperature.

-

The resulting ammonium fluoride byproduct is typically a solid and can be removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude perfluorohexanamide.

-

The product can be further purified by recrystallization or sublimation.

-

Table 2: Typical Reaction Parameters for Amidation of Perfluoroacyl Fluorides

| Parameter | Value/Range | Rationale & Insights |

| Nucleophile | Anhydrous Ammonia | Ammonia is a potent nucleophile for this reaction. Anhydrous conditions are preferred to prevent hydrolysis of the acyl fluoride. |

| Solvent | Diethyl ether, Dichloromethane | An inert solvent is used to facilitate the reaction and control the temperature. |

| Temperature | -78 °C to Room Temperature | The initial low temperature helps to control the exothermicity of the reaction. |

| Stoichiometry | >2 equivalents of Ammonia | One equivalent acts as the nucleophile, and a second equivalent acts as a base to neutralize the generated HF (in the form of NH₄F). |

| Yield | Generally high | The high electrophilicity of the perfluoroacyl fluoride leads to a high conversion to the amide. |

Part 2: Alternative Synthesis Pathways

While the ECF-amidation route is dominant, other methods for the synthesis of perfluorohexanamide exist, particularly at the laboratory scale.

Direct Amidation of Perfluorohexanoic Acid

The direct conversion of a carboxylic acid to an amide is an attractive, more atom-economical approach. This typically requires the use of a coupling agent to activate the carboxylic acid.

Mechanism:

The coupling agent (e.g., a carbodiimide like DCC or EDC) reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea). This intermediate is then susceptible to nucleophilic attack by ammonia to form the amide.

Experimental Considerations:

While conceptually simpler, this method may be less common for perfluorinated systems due to the potential for side reactions and the need for stoichiometric amounts of often expensive coupling agents. The electron-withdrawing nature of the perfluoroalkyl chain can also affect the reactivity of the carboxylic acid.

Use of Deoxyfluorinating Agents

Another potential route involves the in-situ generation of the acyl fluoride from perfluorohexanoic acid using a deoxyfluorinating agent, followed by amidation. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can convert carboxylic acids to their corresponding acyl fluorides.[4][5]

Workflow:

-

Activation: Perfluorohexanoic acid is treated with a deoxyfluorinating agent to form perfluorohexanoyl fluoride in situ.

-

Amidation: Ammonia is then added to the reaction mixture to effect the conversion to perfluorohexanamide.

This approach avoids the need for handling highly corrosive anhydrous HF and the specialized equipment for ECF, making it more amenable to standard laboratory settings.

Part 3: Purification and Characterization

Purification of perfluorohexanamide is typically achieved by recrystallization from a suitable solvent or by sublimation. Characterization relies on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of perfluorohexanamide will show characteristic absorption bands for the N-H stretches of the primary amide (around 3200-3400 cm⁻¹) and a strong C=O stretch (around 1650-1700 cm⁻¹).[6] The presence of strong C-F stretching bands will also be evident in the fingerprint region (around 1100-1300 cm⁻¹).[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum will be relatively simple, showing a broad signal for the -NH₂ protons. The chemical shift of this signal can be concentration and solvent-dependent.

-

¹⁹F NMR: The ¹⁹F NMR spectrum will be more complex and informative, showing distinct signals for the fluorine atoms at different positions along the perfluoroalkyl chain.[8] The chemical shifts and coupling patterns provide definitive structural confirmation.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbonyl carbon and the carbons of the perfluoroalkyl chain, with characteristic shifts due to the attached fluorine atoms.

-

Part 4: Safety and Handling

The synthesis of perfluorohexanamide involves the use of hazardous materials that require strict safety protocols.

-

Anhydrous Hydrogen Fluoride (aHF): aHF is extremely corrosive and toxic. It can cause severe burns upon contact with skin, which may not be immediately painful. Inhalation can cause severe respiratory damage. All work with aHF must be conducted in a specialized, well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves (e.g., neoprene or nitrile), and a lab coat.[9] A calcium gluconate gel should be readily available as a first aid measure for skin contact.[9]

-

Perfluoroacyl Fluorides: These compounds are reactive and can release HF upon contact with moisture. They should be handled in a dry, inert atmosphere.

-

Ammonia: Anhydrous ammonia is a corrosive and toxic gas with a pungent odor.[10][11] It should be handled in a well-ventilated fume hood.

-

Perfluorinated Compounds (PFAS): Perfluorohexanamide belongs to the class of per- and polyfluoroalkyl substances (PFAS). While the specific toxicology of perfluorohexanamide may be less studied than longer-chain PFAS, it is prudent to handle all PFAS with care to minimize exposure. Appropriate PPE should be worn, and engineering controls should be used to prevent inhalation of dust or vapors.

Conclusion

The synthesis of perfluorohexanamide is a well-established process, primarily relying on the robust and scalable Simons electrochemical fluorination followed by a straightforward amidation. While alternative laboratory-scale methods exist, the ECF pathway remains the most significant for producing this and other perfluorinated compounds. A thorough understanding of the reaction mechanisms, careful control of experimental parameters, and strict adherence to safety protocols are paramount for the successful and safe synthesis of perfluorohexanamide. The continued interest in fluorinated molecules will undoubtedly drive further innovation in the synthesis of these unique and valuable compounds.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2018). National Institutes of Health. Retrieved from [Link]

-

Direct amidation of acid fluorides using germanium amides. (2021). PubMed. Retrieved from [Link]

-

Electrochemical fluorination. (n.d.). Wikipedia. Retrieved from [Link]

-

-

Electrochemical Introduction of Fluorine. (n.d.). Science of Synthesis. Retrieved from [Link]

-

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2021). MDPI. Retrieved from [Link]

-

'Umpolung' Reactivity in Semiaqueous Amide and Peptide Synthesis. (2010). National Institutes of Health. Retrieved from [Link]

-

19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. (2020). National Institutes of Health. Retrieved from [Link]

-

TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. (2015). ResearchGate. Retrieved from [Link]

-

Fluoroalkane and perfluoroalkane synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (2018). Semantic Scholar. Retrieved from [Link]

-

19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (2018). Royal Society of Chemistry. Retrieved from [Link]

- Synthesis of carbon-labeled perfluoroalkyl compounds. (2005). Google Patents.

-

Mechanistic and Synthetic Aspects of the Simons Process. Electrochemical Synthesis of New Organo-Phosphorus Compounds. (2002). CiteSeerX. Retrieved from [Link]

-

Toxicokinetics of perfluorohexanoic acid (PFHxA), perfluorooctanoic acid (PFOA) and perfluorodecanoic acid (PFDA) in male and female Hsd:Sprague dawley SD rats following intravenous or gavage administration. (2021). PubMed. Retrieved from [Link]

-

"Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoro" by Christopher Allen Bias. (2024). West Virginia University. Retrieved from [Link]

-

Sulfur-Based Fluorinating Agents. (n.d.). WordPress. Retrieved from [Link]

-

Applications of 19 F-NMR in Fragment-Based Drug Discovery. (2016). MDPI. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

What Are The Safety Precautions For Handling Ammonia? (2023). YouTube. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University. Retrieved from [Link]

-

Safety Manual EH&S Guideline Number: 04-030. (2015). University of Pittsburgh. Retrieved from [Link]

-

Common Name: AMMONIUM FLUORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP. (n.d.). NJ.gov. Retrieved from [Link]

-

Exploring the synthesis of deoxyfluorination reagents and its application to positron emission tomography radiochemistry. (2021). INIS-IAEA. Retrieved from [Link]

-

Protocol for producing phosphoramidate using phosphorus fluoride exchange click chemistry. (2023). National Institutes of Health. Retrieved from [Link]

-

Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hexanoic acid, perfluoro- [webbook.nist.gov]

- 3. Deoxyfluorination with superacids – synthesis and characterization of protonated α-fluorohydroxyacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoro" by Christopher Allen Bias [researchrepository.wvu.edu]

- 5. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. youtube.com [youtube.com]

- 11. safety.pitt.edu [safety.pitt.edu]

An In-Depth Technical Guide to Perfluorohexanamide

This guide provides a comprehensive technical overview of perfluorohexanamide, a fluorinated amide of significant interest to researchers, scientists, and professionals in drug development. This document will delve into its fundamental molecular characteristics, the implications of its structure, and its potential within scientific applications, grounded in established chemical principles and supported by relevant literature.

Introduction: Defining Perfluorohexanamide

Perfluorohexanamide, systematically known as 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanamide , is the amide derivative of perfluorohexanoic acid. The "perfluoro" prefix indicates that all hydrogen atoms on the acyl chain have been substituted with fluorine atoms, a structural modification that imparts unique and valuable properties to the molecule. This high degree of fluorination significantly influences its chemical stability, reactivity, and biological interactions, making it a subject of considerable interest in medicinal chemistry and materials science. The incorporation of fluorine can drastically alter a molecule's physical, chemical, and biological properties.[1]

The presence of a fluorinated moiety can modulate a molecule's physicochemical properties, which is a strategic consideration in the design of new drugs.[2][3] Fluorinated compounds have shown the potential to increase metabolic stability, binding affinity, and bioavailability in pharmaceuticals.[4]

Core Molecular Attributes

The fundamental properties of perfluorohexanamide are summarized below. These data are crucial for any experimental design or theoretical modeling involving this compound.

| Property | Value | Source |

| Systematic Name | 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanamide | - |

| Molecular Formula | C₆H₂F₁₁NO | [5] |

| Molecular Weight | 313.07 g/mol | [5] |

| CAS Number | 335-54-6 | [5] |

Molecular Structure

The structure of perfluorohexanamide is characterized by a five-carbon perfluoroalkyl chain attached to an amide functional group.

Caption: Molecular structure of perfluorohexanamide.

Scientific and Technical Discussion

The Influence of the Perfluoroalkyl Chain

The carbon-fluorine bond is one of the strongest in organic chemistry, rendering perfluoroalkyl substances highly stable.[6] This stability extends to resistance against chemical and thermal degradation. The high electronegativity of fluorine atoms creates a strong inductive effect, withdrawing electron density from the carbon backbone. This electronic feature makes the adjacent amide group's properties distinct from its non-fluorinated counterpart, potentially altering its hydrogen bonding capabilities and reactivity.

Perfluoroalkyl chains are both hydrophobic and oleophobic (lipophobic), a unique characteristic that can be exploited in drug design to modulate solubility and membrane permeability.[7]

Synthesis of Perfluorinated Amides

The synthesis of perfluorinated amides can be challenging and often requires specialized reagents and conditions.[1][8] Common strategies for amide bond formation can be adapted for fluorinated systems. One general approach involves the activation of a perfluorinated carboxylic acid, such as perfluorohexanoic acid, followed by reaction with ammonia or a primary or secondary amine.

A potential synthetic workflow is outlined below:

Caption: A generalized synthetic pathway to perfluorohexanamide.

Recent advancements have explored novel methods for the synthesis of fluorinated amides, including one-pot approaches that proceed via N-perfluoroalkylation of nitrosoarenes.[1][8] Another strategy involves the deoxyfluorination of carboxylic acids to form acyl fluorides, which can then readily react to form amides.[9]

Potential Applications in Research and Drug Development

The unique properties imparted by the perfluoroalkyl chain make perfluorohexanamide and similar structures valuable in several areas of research and development:

-

Medicinal Chemistry: The introduction of perfluorinated moieties is a common strategy to enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism. The altered electronic properties can also fine-tune the binding affinity of a molecule to its biological target.[2][3][4]

-

Bioisosterism: The trifluoroethylamine group has been explored as a bioisostere for the amide bond, aiming to improve hydrolytic stability while maintaining key intermolecular interactions.[3] While perfluorohexanamide is an amide itself, its perfluoroalkyl chain can be considered a bioisosteric replacement for an alkyl chain to modulate lipophilicity and conformation.

-

Materials Science: Perfluorinated compounds are known for their unique surface properties. Perfluorohexanamide could be investigated as a precursor for fluorinated polymers or as a component in surface coatings to create hydrophobic and oleophobic finishes.

Experimental Protocols: A Conceptual Framework

While specific, validated protocols for perfluorohexanamide are not widely published, a researcher could adapt established methods for amide synthesis.

Conceptual Protocol: Synthesis of Perfluorohexanamide from Perfluorohexanoic Acid

-

Acid Chloride Formation:

-

In a fume hood, combine perfluorohexanoic acid with an excess of thionyl chloride or oxalyl chloride in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Catalytic dimethylformamide (DMF) may be added if using oxalyl chloride.

-

The reaction is typically stirred at room temperature or gently heated until the evolution of gas ceases.

-

The excess reagent and solvent are carefully removed under reduced pressure to yield the crude perfluorohexanoyl chloride.

-

-

Amidation:

-

The crude acyl chloride is dissolved in an anhydrous, non-protic solvent.

-

The solution is cooled in an ice bath.

-

A solution of ammonia in a suitable solvent (e.g., dioxane) or anhydrous ammonia gas is slowly introduced into the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

The reaction mixture is quenched with water.

-

The product is extracted into an organic solvent.

-

The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Conclusion

Perfluorohexanamide represents a class of molecules with significant potential, driven by the profound effects of fluorine substitution. Its high stability and unique electronic and surface properties make it a compelling building block for the development of advanced pharmaceuticals and materials. Further research into the synthesis and application of this and related perfluorinated amides is warranted to fully unlock their potential.

References

-

Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. [Link]

-

Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. PMC. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. [Link]

-

Application Of Fluorinated Reagents In Synthesis And Drug Discovery. eGrove - University of Mississippi. [Link]

-

Polyfluorinated Amides as a Historical PFCA Source by Electrochemical Fluorination of Alkyl Sulfonyl Fluorides. Environmental Science & Technology. [Link]

-

Importance of fluorination in medicinal chemistry and approaches to... ResearchGate. [Link]

-

Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. ResearchGate. [Link]

-

Toxicological Profile for Perfluoroalkyls. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). ACS Publications. [Link]

-

Perfluoroalkyl Acids: A Review of Monitoring and Toxicological Findings. Oxford Academic. [Link]

Sources

- 1. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam [egrove.olemiss.edu]

- 5. 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanamide CAS#: 335-54-6 [chemicalbook.com]

- 6. academic.oup.com [academic.oup.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ntd-network.org [ntd-network.org]

A Comprehensive Technical Guide to Perfluorohexanamide: Synthesis, Identification, and Analysis

Introduction: Defining Perfluorohexanamide

The term "Perfluorohexanamide" can be ambiguous. This guide focuses on the fully fluorinated derivative of hexanamide, systematically named 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanamide . This compound is a short-chain per- and polyfluoroalkyl substance (PFAS), a class of compounds of significant interest to researchers in environmental science, toxicology, and materials science due to their unique properties and persistence. This guide will provide an in-depth overview of its synthesis, analytical identification, and key considerations for professionals in drug development and research.

Part 1: Core Identification and Physicochemical Properties

A foundational aspect of working with any chemical compound is its unambiguous identification and an understanding of its basic physical and chemical characteristics.

Chemical Identity

-

Systematic Name: 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanamide

-

CAS Number: 335-54-6

-

Molecular Formula: C₆H₂F₁₁NO

-

Molecular Weight: 313.07 g/mol

-

Chemical Structure:

Physicochemical Data

A summary of the known physicochemical properties of undecafluorohexanamide is presented in Table 1. It is important to note that comprehensive experimental data for this specific compound is limited in publicly accessible literature. The presented data is a combination of information from chemical suppliers and predicted values.

| Property | Value | Source |

| Melting Point | 120-122 °C | SynQuest Labs |

| Boiling Point (Predicted) | 156.2 ± 40.0 °C | ChemicalBook |

| Density (Predicted) | 1.660 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 12.74 ± 0.50 | ChemicalBook |

Part 2: Synthesis of Undecafluorohexanamide

While specific, detailed protocols for the synthesis of undecafluorohexanamide are not widely published, a general and robust method for the preparation of perfluorinated amides involves the reaction of a perfluoroacyl fluoride with ammonia. This approach is based on the high reactivity of acyl fluorides towards nucleophiles.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from the corresponding perfluorinated carboxylic acid, perfluorohexanoic acid.

Foreword: Understanding the Environmental Behavior of a Short-Chain PFAS

An In-Depth Technical Guide to the Environmental Fate and Transport of Perfluorohexanamide (PFHxA)

Prepared by: Gemini, Senior Application Scientist

Per- and polyfluoroalkyl substances (PFAS) represent a class of synthetic chemicals of significant environmental concern due to their extreme persistence.[1] Historically, research and regulatory focus have centered on long-chain compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS). However, as these legacy chemicals were phased out, they were often replaced by short-chain alternatives, such as Perfluorohexanamide, more commonly known as perfluorohexanoic acid (PFHxA).[2] PFHxA is both a direct-use product and a degradation product of larger precursor molecules used in stain-resistant fabrics, food packaging, and firefighting foams.[2]

This guide provides a detailed examination of the environmental fate and transport of PFHxA. As a short-chain perfluoroalkyl carboxylic acid (PFCA), its behavior is governed by a unique interplay of its physicochemical properties and the characteristics of the surrounding environmental compartments. We will explore the underlying scientific principles that dictate its mobility in soil and water, its resistance to degradation, and its potential to bioaccumulate. This document is intended for researchers, environmental scientists, and drug development professionals who require a deep, mechanistic understanding of how PFHxA behaves upon release into the environment.

Section 1: Core Physicochemical Properties of PFHxA

A molecule's environmental behavior is fundamentally dictated by its intrinsic physicochemical properties. For PFHxA, its high degree of fluorination, polar carboxyl head, and relatively short carbon chain length are the defining features. These properties influence its solubility, volatility, and partitioning behavior between air, water, soil, and biota.

The causality behind focusing on these specific parameters is clear: they are the primary inputs for all environmental fate models. For instance, a high water solubility and low vapor pressure suggest the compound will predominantly reside in the aqueous phase rather than volatilizing into the atmosphere. The acid dissociation constant (pKa) is particularly critical; a low pKa indicates that PFHxA will exist almost exclusively as a hydrophilic anion (perfluorohexanoate) in typical environmental pH ranges (5-9), a state that governs its electrostatic interactions with soil minerals and organic matter.[3][4]

Table 1: Key Physicochemical Properties of Perfluorohexanamide (PFHxA)

| Property | Value | Source(s) |

| Chemical Formula | C₆HF₁₁O₂ | [3] |

| Molar Mass | 314.05 g/mol | [3] |

| Appearance | Colorless Liquid | [5][6] |

| Density | 1.757 - 1.759 g/cm³ (at 20-25°C) | [5][6] |

| Boiling Point | 157 °C | [3][6] |

| Water Solubility | 15,700 mg/L (at ambient temp.) | [3] |

| Vapor Pressure | 0.9 - 2.0 mm Hg (at 25°C) | [3][7] |

| Acid Dissociation Constant (pKa) | -0.16 | [3][6] |

| Log Octanol-Water Partition Coeff. (Log P) | 3.48 | [6] |

| Log Soil Organic Carbon-Water Part. Coeff. (Log Koc) | 1.63 - 2.35 | [3] |

Section 2: Environmental Transport and Mobility

The transport of PFHxA through the environment is a dynamic process involving partitioning between solid, liquid, and gaseous phases. Its high water solubility and low pKa mean its fate is inextricably linked to the movement of water.

Soil-Water Partitioning: The Role of Adsorption-Desorption

The mobility of PFHxA in the subsurface is primarily controlled by its sorption to soil and sediment particles. Unlike hydrophobic organic contaminants that partition strongly to soil organic carbon, the anionic nature of PFHxA at environmental pH values complicates this relationship.[8] Sorption is influenced by a combination of hydrophobic interactions (driven by the perfluoroalkyl chain) and electrostatic interactions (driven by the carboxylate head group).

-

Causality of Experimental Choices: When studying PFHxA sorption, it is crucial to characterize soil properties beyond just the fraction of organic carbon (foc). Soil pH, clay mineralogy, and the content of metal oxides (iron and aluminum) must be quantified because they provide positively charged surfaces that can attract the negatively charged PFHxA anion, enhancing sorption.[9] Therefore, a robust experimental design will test a range of soils with varying properties to build a predictive model of mobility. The low to moderate Log Koc values (1.63-2.35) indicate that PFHxA is expected to have very high to moderate mobility in soil.[3]

Caption: PFHxA partitioning and transport in soil.

Protocol 1: Batch Equilibrium Sorption Test (Modified OECD 106)

This protocol is a self-validating system to determine the soil-water distribution coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc).

-

Soil Characterization: Select and characterize 3-5 distinct soils. At a minimum, analyze for pH, fraction of organic carbon (foc), particle size distribution (sand/silt/clay), and metal oxide content. Air-dry and sieve soils (<2 mm).

-

Solution Preparation: Prepare a stock solution of PFHxA in a background electrolyte solution (e.g., 0.01 M CaCl₂) to maintain constant ionic strength. Create a series of dilutions from the stock.

-

Equilibration: In centrifuge tubes, combine a known mass of soil with a known volume of a PFHxA solution (e.g., 1:10 soil-to-solution ratio). Include soil-free blanks (to check for sorption to the tube) and PFHxA-free blanks (to check for interferences).

-

Agitation: Place tubes on a shaker and agitate at a constant temperature (e.g., 25°C) for a predetermined equilibration time (e.g., 24-48 hours, determined from a preliminary kinetics experiment).

-

Phase Separation: Centrifuge the tubes at high speed to separate the solid and aqueous phases.

-

Analysis: Carefully remove an aliquot of the supernatant. Analyze the concentration of PFHxA in the aqueous phase (Cw) using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

-

Calculation:

-

Calculate the amount of PFHxA sorbed to the soil (Cs) by mass balance: Cs = (Initial Mass - Aqueous Mass) / Soil Mass.

-

Calculate Kd = Cs / Cw.

-

Calculate Koc = (Kd / foc) * 100.

-

-

Validation: The linearity of the resulting sorption isotherm (plot of Cs vs. Cw) validates the equilibrium assumption within the tested concentration range. Consistent results across replicate samples ensure precision.

Section 3: Environmental Persistence and Degradation

Perfluoroalkyl substances are defined by the strength of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry. This makes PFHxA, like other PFCAs, exceptionally resistant to natural degradation processes.

-

Biodegradation: Studies have consistently shown that PFHxA is resistant to microbial degradation under both aerobic and anaerobic conditions.[10] The electron-rich fluorine atoms shield the carbon backbone from enzymatic attack. While some fungi have shown limited ability to transform PFOA, significant mineralization of PFCAs by naturally occurring microbes has not been demonstrated.[11][12]

-

Photolysis & Hydrolysis: PFHxA does not absorb light in the solar spectrum and is stable to hydrolysis under environmental conditions.

Abiotic Degradation via Advanced Oxidation Processes (AOPs)

While resistant to natural attenuation, PFHxA can be degraded in engineered systems using Advanced Oxidation Processes (AOPs). These technologies generate highly reactive radicals capable of breaking the C-F bond. This is a critical area of research for water treatment and remediation.

-

Electrochemical Oxidation: Using specialized anodes like boron-doped diamond (BDD), high electrical potentials can generate hydroxyl radicals (•OH) and directly oxidize PFHxA, achieving degradation efficiencies of 91-98%.[13]

-

Sonochemical Oxidation (Sonolysis): High-frequency ultrasound (e.g., 358 kHz) creates cavitation bubbles.[13][14] As these bubbles collapse, they generate extreme localized temperatures and pressures, causing pyrolysis of the PFHxA molecules concentrated at the bubble-water interface.

-

Fenton and Photo-Fenton Reactions: While classical Fenton reactions (Fe²⁺ + H₂O₂) are not highly effective against PFCAs, modified and UV-assisted Fenton processes can generate the necessary radicals to initiate degradation.[15]

Caption: Abiotic degradation pathways for PFHxA via AOPs.

Section 4: Bioaccumulation and Trophic Transfer

Bioaccumulation refers to the net accumulation of a chemical in an organism from all exposure routes (water, diet, sediment). It is quantified by the Bioaccumulation Factor (BAF) or, for water-only exposure, the Bioconcentration Factor (BCF).[16]

For PFCAs, bioaccumulation potential is strongly linked to the perfluoroalkyl chain length. Long-chain PFCAs (≥7 carbons) are known to bioaccumulate, binding to proteins in blood and the liver. Short-chain PFCAs like PFHxA are more rapidly eliminated and therefore have a much lower potential to bioaccumulate.[17]

-

Causality and Mechanism: The lower bioaccumulation of PFHxA is attributed to its higher water solubility and lower affinity for proteins compared to its long-chain counterparts. This facilitates more efficient renal clearance (excretion in urine). While its bioaccumulation potential is low, its persistence means that continuous exposure can still lead to detectable levels in organisms.[18]

Table 2: Bioaccumulation and Bioconcentration Data for PFHxA

| Organism | Parameter | Value (Log) | Exposure Conditions | Source |

| Northern Leopard Frog (Tadpole, Whole-body) | BCF | ~0.7 | 43-46 days exposure to 1000 µg/L | [18] |

| Northern Leopard Frog (Tadpole, Liver) | BCF | ~1.2 | 43-46 days exposure to 1000 µg/L | [18] |

| Various Freshwater Fish | BAF | < 2.0 (Generally) | Field measurements from various sites | [19][20] |

Protocol 2: Aquatic Bioconcentration Fish Test (Modified OECD 305)

This protocol determines the steady-state BCF and the kinetic uptake and depuration rate constants.

-

Test System: Use a flow-through system with well-characterized dilution water. The test organism should be a standard fish model (e.g., Zebrafish or Rainbow Trout).

-

Acclimation: Acclimate fish to test conditions for at least two weeks.

-

Uptake Phase:

-

Expose fish to a constant, sublethal concentration of PFHxA in the water. This phase continues until the concentration of PFHxA in the fish tissue reaches a plateau (steady state), typically determined over 28-60 days.

-

Periodically sample fish tissue and water to monitor concentrations.

-

-

Depuration Phase:

-

Transfer the remaining fish to a clean, PFHxA-free flow-through system.

-

Continue to sample fish tissue at regular intervals to measure the rate of elimination.

-

-

Analysis: Homogenize and analyze fish tissue samples for PFHxA using LC-MS/MS following appropriate extraction (e.g., solid-phase extraction).

-

Calculations & Validation:

-

Steady-State BCF: BCF = Concentration in fish (Cf) / Concentration in water (Cw) at steady state.

-

Kinetic BCF: Calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2).

-

The protocol is validated by maintaining constant water concentrations, low fish mortality (<10%), and achieving a good fit of the data to kinetic models.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67542, Perfluorohexanoic acid. Retrieved from [Link].

-

Kaiser, M. A., et al. (2021). Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method. PMC. Retrieved from [Link].

-

Angrish, M. M., et al. (2023). IRIS Toxicological Review of Perfluorohexanoic Acid [PFHxA, CASRN 307-24-4] and Related Salts. U.S. Environmental Protection Agency. Retrieved from [Link].

-

ResearchGate (N.D.). Average log bioconcentration factor (BCF) after 43–46 days of exposure... [Image]. Retrieved from [Link].

-

Montoya-Vargas, J., et al. (2022). Advanced Oxidation Processes Used in The Treatment of Perfluoroalkylated Substances in Water. Redalyc. Retrieved from [Link].

-

Wang, Y., et al. (2024). Degradation of per- and polyfluoroalkyl substances (PFASs) by Fenton reactions. Environmental Science: Advances. Retrieved from [Link].

-

Cheng, J., et al. (2009). Experimental pKa Determination for Perfluorooctanoic Acid (PFOA) and the Potential Impact of pKa Concentration Dependence on Laboratory-Measured Partitioning Phenomena and Environmental Modeling. Environmental Science & Technology. Retrieved from [Link].

-

Battelle (N.D.). Empirical Bioaccumulation Factors for PFAS: Establishing Trends for Guiding Site Assessments. Retrieved from [Link].

-

Agency for Toxic Substances and Disease Registry (ATSDR) (2021). Toxicological Profile for Perfluoroalkyls. Retrieved from [Link].

-

ResearchGate (N.D.). Evaluation of Published Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) Data for Per‐ and Polyfluoroalkyl Substances Across Aquatic Species. Retrieved from [Link].

-

PubMed (2023). Advanced oxidation processes may transform unknown PFAS in groundwater into known products. Retrieved from [Link].

-

National Institutes of Health (NIH) (2022). PFAS and Precursor Bioaccumulation in Freshwater Recreational Fish: Implications for Fish Advisories. Retrieved from [Link].

-

PubMed (2021). Evaluation of published bioconcentration factor (BCF) and bioaccumulation factor (BAF) data for per- and polyfluoroalkyl substances across aquatic species. Retrieved from [Link].

-

AECOM (2021). Bioconcentration and Bioaccumulation Factors for PFAS. Retrieved from [Link].

-

National Institutes of Health (NIH) (2023). Tissue Bioconcentration Pattern and Biotransformation of Per-Fluorooctanoic Acid (PFOA) in Cyprinus carpio (European Carp)—An Extensive In Vivo Study. Retrieved from [Link].

-

Diva-Portal.org (2020). Evaluation of distribution coefficients (KOC and Kd) for per- and polyfluoroalkyl substances. Retrieved from [Link].

-

Goss, K.-U. (2008). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. Environmental Science & Technology. Retrieved from [Link].

-

Guo, B. (2022). PFAS concentrations in soil versus soil porewater: Mass distributions and the impact of adsorption at air-water interfaces. Retrieved from [Link].

-

Goss, K.-U. (2008). The p K a Values of PFOA and Other Highly Fluorinated Carboxylic Acids. ResearchGate. Retrieved from [Link].

-

Interstate Technology & Regulatory Council (ITRC) (2022). 4 Physical and Chemical Properties – PFAS. Retrieved from [Link].

-

Goss, K.-U. (2008). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. ACS Publications. Retrieved from [Link].

-

Wikipedia (N.D.). Bioconcentration. Retrieved from [Link].

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS) (2015). Perfluoroheptanoic acid (PFHpA) and its direct precursors: Environment tier II assessment. Retrieved from [Link].

-

Wikipedia (N.D.). Perfluorooctanoic acid. Retrieved from [Link].

-

ResearchGate (N.D.). (PDF) Advanced Oxidation Processes Used in The Treatment of Perfluoroalkylated Substances in Water. Retrieved from [Link].

-

MDPI (2021). Nanomaterial-Based Advanced Oxidation/Reduction Processes for the Degradation of PFAS. Retrieved from [Link].

-

Anderson, R. H., et al. (2021). Influences of Chemical Properties, Soil Properties, and Solution pH on Soil–Water Partitioning Coefficients of Per- and Polyfluoroalkyl Substances (PFASs). Environmental Science & Technology. Retrieved from [Link].

-

Interstate Technology & Regulatory Council (ITRC) (2022). 4 Physical and Chemical Properties - (ITRC) PFAS. Retrieved from [Link].

-

ResearchGate (N.D.). Logarithmic soil–water partitioning coefficients, log Kd (mL g− 1), for... [Image]. Retrieved from [Link].

-

Liu, J., & Mejia Avendaño, S. (2013). Microbial degradation of polyfluoroalkyl chemicals in the environment: a review. Environment International. Retrieved from [Link].

-

National Institutes of Health (NIH) (2023). A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation. Retrieved from [Link].

-

National Institutes of Health (NIH) (2023). Degradation of Perfluorooctanoic Acid on Aluminum Oxide Surfaces: New Mechanisms from Ab Initio Molecular Dynamics Simulations. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 106027, Perfluorohexadecanoic acid. Retrieved from [Link].

-

Wikiwand (N.D.). Perfluorohexanoic acid. Retrieved from [Link].

-

ResearchGate (N.D.). (PDF) Biodegradation of perfluorooctanoic acid (PFOA) by laccase from Agaricus bisporus via oxidative decarboxylation. Retrieved from [Link].

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Advanced oxidation processes may transform unknown PFAS in groundwater into known products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perfluorohexanoic Acid | C5F11COOH | CID 67542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Perfluorohexanoic acid | 307-24-4 [chemicalbook.com]

- 6. Perfluorohexanoic acid - Wikiwand [wikiwand.com]

- 7. Table 1-1, Physicochemical properties of PFHxA - IRIS Toxicological Review of Perfluorohexanoic Acid [PFHxA, CASRN 307-24-4] and Related Salts - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Advanced Oxidation Processes Used in The Treatment of Perfluoroalkylated Substances in Water [redalyc.org]

- 14. researchgate.net [researchgate.net]

- 15. Degradation of per- and polyfluoroalkyl substances (PFASs) by Fenton reactions - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D5VA00262A [pubs.rsc.org]

- 16. Bioconcentration - Wikipedia [en.wikipedia.org]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 18. researchgate.net [researchgate.net]

- 19. PFAS and Precursor Bioaccumulation in Freshwater Recreational Fish: Implications for Fish Advisories - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of Published Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) Data for Per- and Polyfluoroalkyl Substances Across Aquatic Species - PubMed [pubmed.ncbi.nlm.nih.gov]

Perfluorohexanamide degradation products and pathways

An In-Depth Technical Guide to the Degradation Products and Pathways of Perfluorohexanamide (PFHxA)

Introduction

Perfluorohexanamide (PFHxA), a short-chain per- and polyfluoroalkyl substance (PFAS), has garnered significant scientific and regulatory attention. As a replacement for long-chain PFAS like perfluorooctanoic acid (PFOA), PFHxA is utilized in various industrial and consumer products, leading to its widespread environmental distribution. While considered less bioaccumulative than its long-chain counterparts, the high mobility of PFHxA in aquatic systems and its profound resistance to degradation pose substantial challenges for environmental remediation and risk assessment.[1][2] The exceptional stability of PFAS arises from the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry, rendering these "forever chemicals" highly recalcitrant to natural degradation processes.[1][3]

This technical guide provides a comprehensive overview of the current understanding of PFHxA degradation, synthesizing field-proven insights and technical data for researchers, scientists, and drug development professionals. We will explore the primary degradation pathways—biodegradation, thermal degradation, and advanced oxidation processes (AOPs)—detailing the reaction mechanisms, identifying key degradation products, and providing validated experimental protocols for further investigation.

Section 1: The Biotransformation and Biodegradation of PFHxA

The biodegradation of perfluoroalkyl acids (PFAAs) like PFHxA is a complex and often slow process. Much of the existing research indicates that PFHxA is frequently a terminal or intermediate product of the biotransformation of larger polyfluorinated precursor compounds rather than a substance that is readily mineralized by microorganisms.[1][4]

PFHxA as a Product of Precursor Biotransformation

Polyfluorinated substances, such as fluorotelomer alcohols (FTOHs), are more susceptible to microbial attack than perfluorinated compounds because they contain non-fluorinated parts of the molecule that act as points for enzymatic action.[5][6] A common environmental pathway involves the microbial oxidation of 8:2 FTOH, which degrades through a series of intermediates to form PFOA and other shorter-chain PFCAs, including PFHxA.[7] The transformation proceeds via intermediates like 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA), which can undergo β-oxidation, shortening the carbon chain.[7][8]

Caption: Proposed biotransformation pathway of fluorotelomer precursors to PFHxA.

Direct Microbial Degradation of PFHxA

Direct biodegradation of the highly stable PFHxA molecule is challenging. However, some studies have observed a reduction in the concentration of shorter-chain PFAS, including PFHxA, in activated sludge from wastewater treatment plants, suggesting that certain microbial consortia may possess the ability to degrade these more hydrophilic and mobile compounds.[4] The mechanism is not fully elucidated but is thought to involve co-metabolism, where the degradation is facilitated by enzymes produced during the metabolism of other substrates.[5] The complete mineralization, involving the cleavage of C-F bonds, requires specialized enzymatic machinery, such as dehalogenases, which are still an active area of research for their efficacy against fluorinated compounds.[3][9]

Experimental Protocol: Aerobic Biodegradation Microcosm Study

This protocol outlines a self-validating system to assess the biodegradation of PFHxA in an aqueous matrix using an activated sludge inoculum.

-

Preparation of Media and Inoculum:

-

Prepare a mineral salts medium (MSM) appropriate for microbial growth.

-

Collect activated sludge from a municipal wastewater treatment plant. Wash the sludge three times by centrifuging and resuspending in sterile MSM to remove residual carbon sources.

-

Prepare a stock solution of PFHxA (e.g., 100 mg/L) in sterile deionized water.

-

-

Microcosm Setup (in triplicate):

-

Test Vials: In 120 mL serum vials, combine 50 mL of MSM, the washed activated sludge inoculum (to a final concentration of ~500 mg/L total suspended solids), and PFHxA stock solution to a final concentration of 1 mg/L.

-

Abiotic Control Vials: Prepare identical vials but add sodium azide or use autoclaved (killed) sludge to inhibit microbial activity. This control validates that any observed loss of PFHxA is due to biological activity.

-

Inoculum Control Vials: Prepare vials with MSM and inoculum but without PFHxA to monitor for background contamination.

-

-

Incubation and Sampling:

-

Seal all vials with Teflon-lined septa and crimp caps.

-

Incubate at a controlled temperature (e.g., 25°C) on a shaker (150 rpm) in the dark to prevent photodegradation.

-

Collect aqueous samples (e.g., 1 mL) at regular intervals (e.g., Day 0, 7, 14, 28, 56) using a sterile syringe.

-

-

Analysis:

-

Immediately filter the samples through a 0.22 µm syringe filter.

-

Analyze the filtrate for PFHxA concentration and potential shorter-chain degradation products (e.g., perfluoropentanoic acid, perfluorobutanoic acid) using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

-

Measure fluoride ion concentration using an ion-selective electrode to quantify defluorination, a direct indicator of C-F bond cleavage.[4]

-

Section 2: Thermal Degradation of PFHxA

Thermal treatment is a common remediation strategy for PFAS-contaminated materials. The degradation of PFHxA at high temperatures can proceed through several mechanisms, including pyrolysis (in an inert atmosphere) and combustion (in the presence of oxygen).[10][11]

Thermal Degradation Mechanisms and Products

The thermal decomposition of PFCAs is initiated by the cleavage of the weakest bonds in the molecule.[12] Two primary pathways are proposed:

-

Decarboxylation: Cleavage of the relatively weak bond between the carboxylic acid group and the perfluorinated alkyl chain (α-C–COOH bond).

-

C-C Scission: Homolytic cleavage of C-C bonds within the perfluorinated backbone, often described as an "unzipping" mechanism that produces shorter-chain perfluorinated radicals.[12][13]

These initial steps generate a cascade of radical reactions, leading to a complex mixture of products. In inert atmospheres (pyrolysis), products include shorter-chain PFCAs, volatile organofluorine compounds (VOFs) like tetrafluoroethylene (C₂F₄) and hexafluoroethane (C₂F₆), and solid carbonaceous residues.[10][11][14] In the presence of oxygen (combustion), oxidation facilitates more complete degradation, potentially leading to mineralization products like carbon dioxide (CO₂), hydrogen fluoride (HF), and carbonyl fluoride (COF₂).[11][14]

Caption: Generalized thermal degradation pathways for PFHxA.

Quantitative Data on Thermal Degradation

The efficiency and products of thermal degradation are highly dependent on temperature, atmosphere, and the presence of catalysts or sorbents like granular activated carbon (GAC).[10][15]

| Compound | Temperature (°C) | Atmosphere | Key Products | Reference |

| Short-chain PFCAs | 200 - 400 | Nitrogen | Shorter-chain PFCAs, Fluoroolefins, CF₃COF | [11][14] |

| Short-chain PFCAs | > 600 | Nitrogen | CF₄, C₂F₆, Charred residues | [10] |

| Short-chain PFCAs | 200 - 400 | Oxygen | COF₂, Shorter-chain PFCAs | [11][14] |

| Short-chain PFCAs | > 600 | Oxygen | CO₂, SiF₄ (with quartz), HF | [11][14] |

| PFOA on GAC | > 700 | N/A | >80% mineralization to F⁻ | [15] |

Experimental Protocol: Bench-Scale Pyrolysis Study

This protocol describes a method for investigating the thermal degradation products of PFHxA in an inert atmosphere.

-

Sample Preparation:

-

Accurately weigh a small amount of PFHxA (e.g., 10-20 mg) into a quartz combustion boat.

-

For catalytic studies, mix the PFHxA with a sorbent like GAC in a defined ratio.

-

-

Experimental Setup:

-

Place the sample boat in the center of a quartz tube furnace.

-

Purge the system with high-purity nitrogen or argon for at least 30 minutes to ensure an inert atmosphere. Maintain a constant flow rate (e.g., 100 mL/min) throughout the experiment.

-

Connect the outlet of the furnace to a series of traps to collect degradation products. This can include a cold trap (e.g., liquid nitrogen) for condensable volatiles and an impinger solution (e.g., dilute NaOH) for acidic gases like HF.

-

-

Thermal Treatment:

-

Program the furnace to ramp up to the target temperature (e.g., 500°C) at a controlled rate (e.g., 10°C/min).

-

Hold at the target temperature for a set residence time (e.g., 60 minutes).

-

Allow the system to cool to room temperature under the inert gas flow.

-

-

Product Analysis:

-

Solid Residue: Analyze the remaining material in the boat using techniques like Fourier-transform infrared spectroscopy (FTIR) to identify functional group changes.

-

Volatile Products: Analyze the contents of the cold trap using Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of VOFs.

-

Acidic Gases: Analyze the impinger solution for fluoride ions using an ion-selective electrode.

-

Systematic Approach: A comprehensive analysis requires hyphenated techniques like TG-FTIR/MS, which provides real-time data on evolved gases as a function of temperature.[16]

-

Section 3: Degradation via Advanced Oxidation Processes (AOPs)

AOPs are environmental remediation technologies that rely on the generation of highly reactive, non-selective chemical species to destroy recalcitrant organic pollutants.[17][18] For PFAS, key reactive species include the sulfate radical (SO₄•⁻), hydroxyl radical (•OH), and hydrated electrons (e⁻aq).[17][19]

AOP Mechanisms for PFHxA Degradation

Several AOPs have shown promise for degrading PFCAs, including PFHxA.

-

UV/Persulfate: Activation of persulfate (S₂O₈²⁻) by UV light generates powerful sulfate radicals (SO₄•⁻), which are effective at initiating the degradation of PFCAs.[19]

-

Photocatalysis: Semiconductor materials like titanium dioxide (TiO₂) or indium oxide (In₂O₃), when irradiated with UV light, generate electron-hole pairs. The positively charged holes can directly oxidize PFCAs, leading to decarboxylation and subsequent degradation.[19][20]

-

Photo-Fenton: This process uses iron salts and hydrogen peroxide, activated by UV light, to produce hydroxyl radicals (•OH). While •OH is less effective against perfluorinated compounds than sulfate radicals, the combination of reactive species can contribute to degradation.[20][21]

The degradation mechanism typically involves an initial attack on the carboxylate head group, leading to decarboxylation and the formation of a perfluoroalkyl radical (C₅F₁₁•). This radical then undergoes further reactions, leading to a stepwise "unzipping" of CF₂ units, forming progressively shorter-chain PFCAs until, ideally, complete mineralization to fluoride, carbon dioxide, and water is achieved.[17]

Caption: General AOP pathway for PFHxA involving stepwise chain shortening.

Experimental Protocol: Photocatalytic Degradation of PFHxA

This protocol provides a method for evaluating the degradation of PFHxA using a semiconductor photocatalyst.

-

Catalyst and Reactor Setup:

-

Select a photocatalyst (e.g., TiO₂ nanoparticles).

-

Use a batch photoreactor equipped with a UV lamp (e.g., 254 nm mercury lamp) and a cooling jacket to maintain a constant temperature. The reactor should be made of quartz to allow UV transmission.

-

-

Reaction Procedure:

-

Prepare an aqueous solution of PFHxA (e.g., 10 mg/L) in ultrapure water.

-

Suspend the photocatalyst in the solution at a specific loading (e.g., 1 g/L).

-

Stir the suspension in the dark for 30-60 minutes to allow for adsorption-desorption equilibrium between the PFHxA and the catalyst surface. This is a critical step for validating that degradation is not simply adsorption.

-

Take a "time zero" sample immediately before turning on the UV lamp.

-

-

Photoreaction and Sampling:

-

Turn on the UV lamp to initiate the photocatalytic reaction.

-

Continue stirring to keep the catalyst suspended.

-

Collect samples at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

-

Sample Preparation and Analysis:

-

Immediately filter each sample through a 0.22 µm syringe filter (preferably PVDF or another material tested for low PFAS adsorption) to remove the catalyst particles.

-

Analyze the filtrate for the parent PFHxA compound, a series of shorter-chain PFCA degradation products (PFPeA, PFBA, etc.), and fluoride ions using LC-MS/MS and an ion-selective electrode, respectively.

-

Self-Validation: Run parallel control experiments: (1) PFHxA solution with UV light but no catalyst (photolysis control) and (2) PFHxA solution with the catalyst in the dark (adsorption control). Significant degradation should only occur in the presence of both UV light and the catalyst.

-

Section 4: Analytical Workflow for Degradation Studies

The successful identification and quantification of degradation products are paramount to understanding degradation pathways. Given the low concentrations and complexity of intermediates, a robust analytical workflow employing hyphenated techniques is essential.[22]

The core of this workflow is the coupling of a separation technique, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), with a sensitive and specific detector, typically a tandem mass spectrometer (MS/MS).[23]

Caption: A typical analytical workflow for identifying non-volatile degradation products.

For volatile organic fluorine (VOF) compounds generated during thermal treatment, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical method.[24] This comprehensive approach ensures that both the parent compound's decay and the formation and decay of intermediates are accurately tracked, allowing for the elucidation of complete degradation pathways.

Conclusion

The degradation of perfluorohexanamide is a multifaceted challenge governed by the immense stability of the perfluoroalkyl chain. While highly resistant to direct biodegradation, PFHxA is a known and persistent intermediate in the biotransformation of larger precursor molecules. Engineered solutions offer more promising routes for its destruction. Thermal treatment, especially at temperatures above 700°C and in the presence of catalysts, can achieve high levels of mineralization. Advanced oxidation processes, leveraging the power of sulfate radicals and photocatalysis, can effectively break down PFHxA through a stepwise chain-shortening mechanism.

Future research must focus on enhancing the efficiency of these degradation technologies, minimizing energy input, and preventing the formation of other hazardous byproducts. A deeper understanding of microbial enzymes capable of C-F bond cleavage could unlock novel bioremediation strategies. Continued development of advanced analytical techniques will remain critical for discovering novel intermediates and fully elucidating the complex degradation networks of PFHxA and other PFAS compounds.

References

-

Proposed biodegradation pathway for the formation of PFHxA from the... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Long, Y., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(9), 5394-5411. [Link]

-

Yao, Y., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(21), 7896-7907. [Link]

-

ITRC. (n.d.). 5 Environmental Fate and Transport Processes. PFAS Technical and Regulatory Guidance Document. Retrieved January 18, 2026, from [Link]

-

Gabr, A., et al. (2023). A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation. Toxics, 11(5), 454. [Link]

-

Toxics Use Reduction Institute. (2019). PFAS Degradation/Transformation Examples. Retrieved January 18, 2026, from [Link]

-

Berhanu, T., et al. (2023). Emerging technologies for PFOS/PFOA degradation: A review. Journal of Hazardous Materials Advances, 12, 100371. [Link]

-

ITRC. (2020). Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances. Retrieved January 18, 2026, from [Link]

-

Dias, P. A., et al. (2022). Nanomaterial-Based Advanced Oxidation/Reduction Processes for the Degradation of PFAS. Applied Sciences, 12(19), 9514. [Link]

-

Advanced oxidation processes for the degradation of PFAS. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Advanced Oxidation processes for the degradation of perfluoroalkyl substances... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Marín-Marín, M. L., et al. (2023). Advanced Oxidation Processes Used in The Treatment of Perfluoroalkylated Substances in Water. TecnoLógicas, 26(56), e2503. [Link]

-

A review of microbial degradation of per- and polyfluoroalkyl substances (PFAS): Biotransformation routes and enzymes. (n.d.). Retrieved January 18, 2026, from [Link]

-

Yao, Y., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(16), 6179–6187. [Link]

-

Biodegradation of per- and polyfluoroalkyl substances: microbes, enzymes and their interactions. (n.d.). Retrieved January 18, 2026, from [Link]

-

Wong, F. Y., & Stack, D. E. (2022). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Microbial biotechnology, 15(3), 773–786. [Link]

-

Liu, J., & Mejia Avendaño, S. (2013). Microbial degradation of polyfluoroalkyl chemicals in the environment: a review. Environment international, 61, 98–114. [Link]

-

Yao, Y., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(16), 6179–6187. [Link]

-

Wong, F. Y., et al. (2024). Bacterial degradation of perfluoroalkyl acids. Current Opinion in Biotechnology, 88, 103170. [Link]

-

Marín-Marín, M. L., et al. (2023). Advanced Oxidation Processes Used in The Treatment of Perfluoroalkylated Substances in Water. ResearchGate. [Link]

-

ITRC. (2022). Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). Retrieved January 18, 2026, from [Link]

-

Olajire, A. A., & Olatunde, O. C. (2021). Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances. Journal of Photochemistry and Photobiology A: Chemistry, 404, 112933. [Link]

-

Olajire, A. A., & Olatunde, O. C. (2021). Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances. ResearchGate. [Link]

-

Leeson, A., et al. (2021). Environmental Sources, Chemistry, Fate, and Transport of Per- and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting. Environmental Toxicology and Chemistry, 40(12), 3234–3260. [Link]

-

Leeson, A., et al. (2021). Environmental Sources, Chemistry, Fate, and Transport of Per- and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting. Environmental Toxicology and Chemistry, 40(12), 3234–3260. [Link]

-

Yao, Y., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(21), 7896-7907. [Link]

-

Saini, G., et al. (2015). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. International Journal of Pharmaceutical and Clinical Research, 7(5), 382-392. [Link]

-

Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases: Stability, Byproducts, and Remediation Approaches. (n.d.). Retrieved January 18, 2026, from [Link]

-

ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Retrieved January 18, 2026, from [Link]

-

de Souza, M. V. N., & de Almeida, M. V. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules (Basel, Switzerland), 23(11), 2824. [Link]

-

Kumar, V., et al. (2023). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. International Research Journal of Engineering and Technology (IRJET), 10(6). [Link]

-

Xiao, X. (2020). Thermal degradation of poly- and perfluoroalkyl substances (PFAS). ACS Fall 2020 Virtual Meeting & Expo. [Link]

-

Analytical methodologies for discovering and profiling degradation-related impurities. (n.d.). Retrieved January 18, 2026, from [Link]

-

Thermal Degradation of Meta and Para-Aramid Fibers in Different Atmospheres. (n.d.). Retrieved January 18, 2026, from [Link]

-

Jia, X., et al. (2024). Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity. Polymers, 16(11), 1500. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 3. researchgate.net [researchgate.net]

- 4. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 7. turi.org [turi.org]

- 8. researchgate.net [researchgate.net]

- 9. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thermal degradation of poly- and perfluoroalkyl substances (PFAS) - American Chemical Society [acs.digitellinc.com]

- 16. mdpi.com [mdpi.com]

- 17. Nanomaterial-Based Advanced Oxidation/Reduction Processes for the Degradation of PFAS | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Advanced Oxidation Processes Used in The Treatment of Perfluoroalkylated Substances in Water [redalyc.org]

- 22. irjet.net [irjet.net]

- 23. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ijmr.net.in [ijmr.net.in]

Navigating the Toxicological Landscape of Perfluorohexanamide (PFHxA): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding Perfluorohexanamide (PFHxA)

Perfluorohexanamide (PFHxA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic compound characterized by a six-carbon chain where hydrogen atoms have been replaced by fluorine. This chemical structure imparts high stability and resistance to heat, water, and oil, properties that have led to its use in a variety of industrial and consumer products. However, the very stability that makes PFHxA and other PFAS compounds commercially valuable also contributes to their persistence in the environment and potential for bioaccumulation, raising concerns about their toxicological effects on human health.[1][2][3] This in-depth technical guide provides a comprehensive overview of the toxicological studies of PFHxA, offering researchers, scientists, and drug development professionals a critical resource for understanding its potential hazards. We will delve into the toxicokinetics of PFHxA and explore a range of toxicological endpoints, from acute toxicity to chronic effects, genotoxicity, and immunotoxicity. The causality behind experimental choices will be explained, and detailed protocols for key assays will be provided, grounded in authoritative guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

I. Toxicokinetics: The Journey of PFHxA in the Body

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to assessing its toxic potential. For PFHxA, toxicokinetic studies have primarily been conducted in rodent models.

Absorption: Following oral administration in rats, PFHxA is readily absorbed from the gastrointestinal tract.

Distribution: Once absorbed, PFHxA distributes to various tissues, with the highest concentrations typically found in the liver and kidneys.

Metabolism: A key feature of PFHxA is its resistance to metabolic degradation due to the strength of the carbon-fluorine bond. It is generally considered to be metabolically inert.